molecular formula C2H7ClFNO2S B2374420 2-Aminoethane-1-sulfonyl fluoride hydrochloride CAS No. 1169199-27-2

2-Aminoethane-1-sulfonyl fluoride hydrochloride

Cat. No. B2374420
CAS RN: 1169199-27-2
M. Wt: 163.59
InChI Key: XYYBPWSRDARZHU-UHFFFAOYSA-N
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Description

2-Aminoethane-1-sulfonyl fluoride hydrochloride, also known as AEBSF·HCl, is a chemical compound frequently used in scientific research as an inhibitor of serine proteases. It has a CAS Number of 1169199-27-2 and a molecular weight of 163.6 .


Molecular Structure Analysis

The InChI code for 2-Aminoethane-1-sulfonyl fluoride hydrochloride is 1S/C2H6FNO2S.ClH/c3-7(5,6)2-1-4;/h1-2,4H2;1H . This indicates that the molecule is composed of 2 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, 1 sulfur atom, and 1 chloride atom .


Physical And Chemical Properties Analysis

2-Aminoethane-1-sulfonyl fluoride hydrochloride is a powder with a molecular weight of 163.6 . It is stored at a temperature of 4 degrees Celsius . Unfortunately, other physical and chemical properties such as density, melting point, and boiling point were not available in the search results.

Scientific Research Applications

Organic Synthesis

Sulfonyl fluorides, including 2-Aminoethane-1-sulfonyl fluoride hydrochloride, have found widespread applications in organic synthesis . They are used as intermediates in the synthesis of a wide range of organic compounds due to their unique stability-reactivity balance .

Chemical Biology

In the field of chemical biology, sulfonyl fluorides are used as covalent probes. They selectively interact with context-specific amino acids or proteins, enabling the efficient targeting of active-site amino acid residues .

Drug Discovery

Sulfonyl fluorides play a significant role in drug discovery. For instance, (2-aminoethyl)benzenesulfonyl fluoride (AEBSF), of which the hydrochloride salt is called Pefabloc®, is a commonly used serine protease inhibitor . These inhibitors can be developed into drugs that inactivate enzymes, providing potential treatments for various diseases .

Materials Science

In materials science, sulfonyl fluorides are used due to their unique chemical properties. Their relatively low reactivity toward nucleophilic substitution and the exclusive heterolytic property make them useful in the creation of functional materials .

Antibacterial Applications

2-Nitrobenzenesulfonyl fluoride (NBSF) has been found to be effective at killing Gram-negative bacteria. The sulfonyl fluoride group could possibly react with target proteins directly or via an intermediate .

Diagnostic Applications

Sulfonyl fluorides have diagnostic value in 18F-labelled biomarkers in positron emission tomography. For example, [18F]4-formylbenzenesulfonyl fluoride ([18F]FBSF) is used as a radio labeling synthon .

Mechanism of Action

Target of Action

The primary targets of 2-Aminoethane-1-sulfonyl fluoride hydrochloride are serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

2-Aminoethane-1-sulfonyl fluoride hydrochloride irreversibly inhibits serine proteases by reacting with the hydroxyl group in the active site of these enzymes . This interaction prevents the enzymes from catalyzing their respective reactions, leading to a change in the biochemical processes they are involved in .

Biochemical Pathways

By inhibiting serine proteases, 2-Aminoethane-1-sulfonyl fluoride hydrochloride affects several biochemical pathways. For instance, it can disrupt the digestion process, hinder the immune response, affect blood coagulation, and alter cell signaling pathways . The downstream effects of these disruptions depend on the specific protease being inhibited and the biological process it is involved in .

Pharmacokinetics

Like other small molecules, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, determining its effectiveness in inhibiting serine proteases .

Result of Action

The molecular and cellular effects of 2-Aminoethane-1-sulfonyl fluoride hydrochloride’s action are the inhibition of serine proteases and the subsequent disruption of the biological processes they are involved in . This can lead to various physiological effects, depending on the specific proteases being inhibited .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Aminoethane-1-sulfonyl fluoride hydrochloride . For instance, extreme pH or temperature conditions could affect the compound’s stability, while the presence of other molecules could compete with the compound for binding to serine proteases .

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

2-aminoethanesulfonyl fluoride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6FNO2S.ClH/c3-7(5,6)2-1-4;/h1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYBPWSRDARZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1169199-27-2
Record name 2-aminoethane-1-sulfonyl fluoride hydrochloride
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